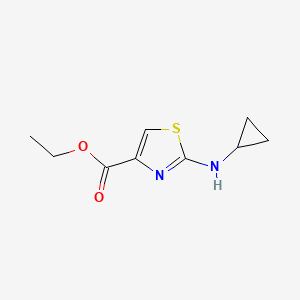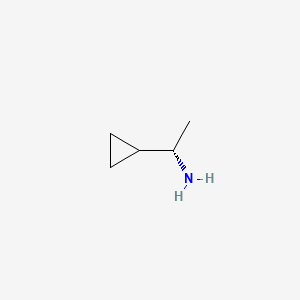
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate (ECT) is an important organic compound that has been widely studied for its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. ECT has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial activities. In addition, ECT has been used as an intermediate in organic synthesis and as an additive in the production of pharmaceuticals.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their antimicrobial and antioxidant activities. Compounds demonstrated excellent antibacterial and antifungal properties, along with significant antioxidant potential. These findings suggest potential applications of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthetic Chemistry and Molecular Structure
Studies on the reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leading to substituted aminothiazoles have revealed significant insights into the molecular structure and potential synthetic applications of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate. These reactions showcase the compound's utility in synthesizing aminothiazole derivatives, which are valuable in various chemical synthesis applications (Golankiewicz et al., 1985).
Advanced Material Synthesis
The compound has been utilized in the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, demonstrating its versatility in creating highly functionalized products with potential applications in material science. The reactions involved offer a glimpse into its utility for synthesizing complex molecules that could have applications in developing new materials or chemical entities (Ge et al., 2006).
Optoelectronic Applications
Research into the synthesis, crystal structure, and the spectroscopic, electronic, and nonlinear optical properties of thiazole-based derivatives, including Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate, has highlighted their potential in optoelectronic applications. These compounds exhibit promising nonlinear optical properties, suggesting their use in developing new materials for optoelectronic devices (Haroon et al., 2020).
Propriétés
IUPAC Name |
ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOUBFNFBYEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)
![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)


![N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2757725.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)
![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)


![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)